N(6)-甲氧基腺嘌呤

描述

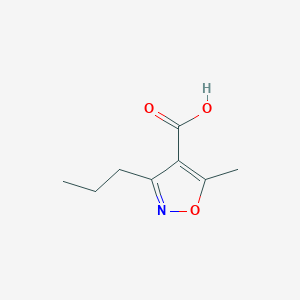

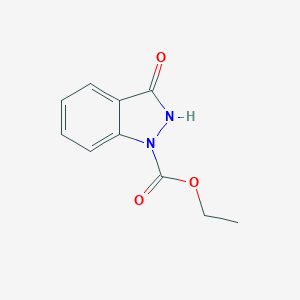

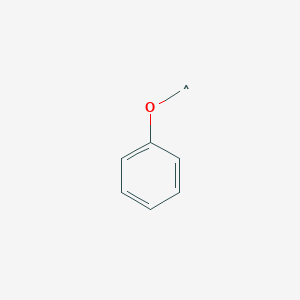

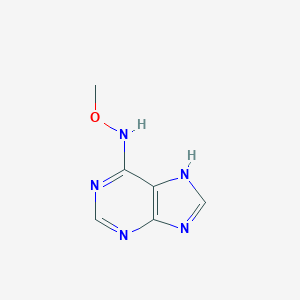

N(6)-Methoxyadenine is a modified nucleobase, which is an analogue of adenine, one of the four nucleobases in DNA. It is characterized by the presence of a methoxy group attached to the nitrogen atom at the 6th position of the adenine ring. This modification can influence the base-pairing properties and stability of nucleic acid structures and has implications in mutagenesis and nucleic acid research .

Synthesis Analysis

The synthesis of oligodeoxyribonucleotides containing N(6)-methoxyadenine has been achieved through various chemical methods. One approach involves the use of phosphotriester or phosphoramidite procedures on silica-gel support, leading to the successful incorporation of N(6)-methoxyadenine into oligonucleotides . Another method includes the alkylation of N(6)-methoxy-1-methyladenosine, which can be obtained from adenosine in a multi-step process, to produce 7-alkyl-1-methyladenine derivatives10. Additionally, the synthesis of N(6)-methoxyadenine-containing oligodeoxyribonucleotides has been reported, with a focus on their thermal stability and base-pairing properties .

Molecular Structure Analysis

The molecular structure of N(6)-methoxyadenine has been elucidated using X-ray crystallography. The compound crystallizes in a specific space group with defined cell dimensions, and the structure reveals the presence of the imino tautomer of the adenine moiety. The orientation of the N(6)-methoxy group and the glycosidic torsion angle are also characterized, providing insights into the conformational preferences of the molecule . Additionally, the crystal structure of a dodecamer containing N(6)-methoxyadenine has been determined, showing that the modification does not significantly affect the DNA conformation and allows for Watson-Crick type pairing with both thymine and cytosine .

Chemical Reactions Analysis

N(6)-Methoxyadenine undergoes various chemical reactions, including methylation at different positions on the adenine ring. The presence of the N(6)-methoxy group influences the regioselectivity of methylation, favoring the addition of methyl groups to nitrogens within the same pyrimidine or imidazole moiety. This regioselectivity has been exploited to synthesize specific methylated adenine derivatives, such as 7,9-dimethyladenine . The methylation of N(6)-alkoxyadenines and N(6)-methyladenine has also been studied, revealing complex reaction pathways and a variety of methylated products .

Physical and Chemical Properties Analysis

The physical and chemical properties of N(6)-methoxyadenine have been investigated through the study of oligodeoxyribonucleotides containing the modified base. The melting temperatures (Tm) of duplexes containing N(6)-methoxyadenine have been measured, and the stability of these duplexes has been compared to those containing unmodified adenine. The results indicate that the presence of the N(6)-methoxy group can affect the stability of base pairs, with different pairing preferences observed depending on the opposing base . The effects of N(6)-methoxyadenine on DNA replication fidelity have also been examined, showing that certain DNA polymerases can incorporate nucleotides opposite the modified base, which may lead to mutagenesis .

科学研究应用

甲基化和化学合成

- N(6)-甲氧基腺嘌呤中的N6-甲氧基团影响N-甲基腺嘌呤异构体的甲基化区域选择性。这种特性指导甲基化到同一嘧啶或咪唑基中特定的氮原子。这一方面促进了从N6-甲氧基腺嘌呤衍生物合成类似7,9-二甲基腺嘌呤盐酸盐的化合物的过程 (Fujii et al., 1983)。

致突变性质和细菌生长

- N(6)-甲氧基腺嘌呤类似物在沙门氏菌TA1530中表现出强烈的致突变活性。这些化合物甚至在非常低的剂量下也能诱发突变,表明它们在遗传研究和突变研究中的潜在用途 (Janion & Myszkowska, 1981)。

结构分析和晶体学

- 已确定了9-苄基-N6-甲氧基腺嘌呤的晶体结构,揭示了该化合物不同构象的见解。这些研究对于理解N(6)-甲氧基腺嘌呤在各种科学应用中的分子结构和潜在相互作用至关重要 (Fujii et al., 1990)。

与DNA的相互作用和致突变作用

- 已经证明N(6)-甲氧基腺嘌呤会导致基因组中A到G的转换,表明其在突变中的作用。这些研究对于理解DNA复制和突变过程至关重要,特别是在特定对腺嘌呤碱基的修饰如何导致遗传变化的背景下 (Budowsky et al., 1975)。

氧化和化学转化

- 研究已经探索了N6-甲氧基腺嘌呤与各种试剂的氧化反应,导致了不同化合物的形成。这些化学转化对于合成新化合物和理解N(6)-甲氧基腺嘌呤的化学行为至关重要 (Itaya et al., 1996)。

属性

IUPAC Name |

N-methoxy-7H-purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5O/c1-12-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTXFZYSIAHPTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CONC1=NC=NC2=C1NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70169037 | |

| Record name | N(6)-Methoxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N(6)-Methoxyadenine | |

CAS RN |

17124-24-2 | |

| Record name | N(6)-Methoxyadenine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017124242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC529542 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529542 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N(6)-Methoxyadenine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70169037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。